4-Methylisoxazole-5-carbonyl chloride

Description

Chemical Identity and Nomenclature

4-Methylisoxazole-5-carbonyl chloride (CAS 1108713-21-8) is a heterocyclic acyl chloride with the molecular formula $$ \text{C}5\text{H}4\text{ClNO}_2 $$ and a molecular weight of 145.54 g/mol. Its IUPAC name is 4-methyl-1,2-oxazole-5-carbonyl chloride , reflecting the methyl group at position 4 and the carbonyl chloride substituent at position 5 on the isoxazole ring. Common synonyms include 5-methylisoxazole-4-carbonyl chloride and 4-methylisoxazol-5-oyl chloride.

Table 1: Key Identifiers

Position in Isoxazole Chemistry

Isoxazoles are five-membered heteroaromatic rings containing one oxygen and one nitrogen atom at adjacent positions. In this compound, the methyl group at position 4 and the electrophilic carbonyl chloride at position 5 create distinct reactivity patterns. This compound belongs to the acyl chloride subclass of isoxazoles, which are pivotal intermediates for synthesizing amides, esters, and hydrazides.

The substitution pattern directs regioselective reactions:

- The carbonyl chloride group undergoes nucleophilic substitution with amines or alcohols.

- The methyl group enhances steric and electronic effects, stabilizing the ring against hydrolysis.

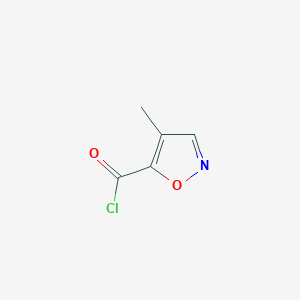

Structural Diagram :

O

||

Cl−C(=O)−C1=N−O−C2=C(CH3)

Historical Context and Development

Isoxazole chemistry originated with Claisen’s 1903 synthesis of the parent compound. The development of this compound emerged alongside advancements in heterocyclic drug discovery, particularly for β-lactam antibiotics (e.g., cloxacillin) and COX-2 inhibitors. Its synthesis methodologies evolved from classical cycloaddition reactions to modern metal-catalyzed protocols.

Table 2: Milestones in Isoxazole Chemistry

Significance in Heterocyclic Chemistry

This compound is a cornerstone in medicinal and materials chemistry due to:

- Reactivity : The acyl chloride group facilitates rapid derivatization, enabling access to libraries of bioactive molecules.

- Bioisosterism : The isoxazole ring mimics phenyl or pyridine groups in drug design, optimizing pharmacokinetics.

- Versatility : Used in synthesizing antitumor agents, antimicrobials, and polymer precursors.

Table 3: Applications in Drug Discovery

Structural Classification and Characterization

This compound is classified as:

- Aromatic heterocycle : The isoxazole ring exhibits planar geometry with $$ 6\pi $$-electron aromaticity.

- Electrophilic acyl chloride : The carbonyl chloride group is highly reactive toward nucleophiles.

Spectroscopic Characterization :

- IR Spectroscopy : Strong absorption at $$ \sim 1770 \, \text{cm}^{-1} $$ (C=O stretch).

- $$ ^1\text{H NMR} $$ : Methyl protons resonate at $$ \delta 2.5 \, \text{ppm} $$; isoxazole protons appear as doublets near $$ \delta 6.2 \, \text{ppm} $$.

- Mass Spectrometry : Molecular ion peak at $$ m/z \, 145 $$, with fragments at $$ m/z \, 110 $$ (loss of Cl).

Table 4: Spectral Data

| Technique | Key Signals |

|---|---|

| IR | 1770 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) |

| $$ ^1\text{H NMR} $$ | δ 2.5 (s, CH₃), δ 6.2 (d, H-3) |

| $$ ^{13}\text{C NMR} $$ | δ 165 (C=O), δ 155 (C=N), δ 12 (CH₃) |

Properties

Molecular Formula |

C5H4ClNO2 |

|---|---|

Molecular Weight |

145.54 g/mol |

IUPAC Name |

4-methyl-1,2-oxazole-5-carbonyl chloride |

InChI |

InChI=1S/C5H4ClNO2/c1-3-2-7-9-4(3)5(6)8/h2H,1H3 |

InChI Key |

ZOXWICGLWVILMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(ON=C1)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 4-methylisoxazole-5-carbonyl chloride with four structurally related isoxazole-derived acyl chlorides:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|

| This compound | C₅H₄ClNO₂ | 145.54 | Methyl (C4), ClCO (C5) | Simplest analog; high reactivity |

| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | C₁₁H₇Cl₂NO₂ | 256.10 | 2-Chlorophenyl (C3), Methyl (C5) | Enhanced lipophilicity; aryl group |

| 5-Methyl-3-phenylisoxazole-4-carbonyl chloride | C₁₁H₈ClNO₂ | 221.64 | Phenyl (C3), Methyl (C5) | Aryl substitution; higher mass |

| 5-Chloromethylisoxazole-4-carbonyl chloride | C₅H₃Cl₂NO₂ | 179.99 | ClCH₂ (C5), ClCO (C4) | Dual chloride groups; high polarity |

| 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | C₁₁H₆ClFNO₂ | 245.62 | 2-Cl-6-F-phenyl (C3), Methyl (C5) | Halogenated aryl; electron-deficient |

Key Observations :

- Substituent Effects : Aryl-substituted analogs (e.g., phenyl, chlorophenyl) exhibit higher molecular weights and lipophilicity compared to the parent compound, influencing solubility and reactivity .

- Reactivity : Electron-withdrawing groups (e.g., Cl, F) on aryl rings enhance the electrophilicity of the carbonyl chloride, accelerating reactions with nucleophiles .

- Synthetic Complexity : Halogenated derivatives require multi-step syntheses (e.g., oximation, cyclization, acylation) but achieve moderate yields (~60%) .

This compound

- Reactivity: Forms amides or esters via nucleophilic acyl substitution. Used to synthesize heterocyclic compounds (e.g., 5-amino-3-methylisoxazole derivatives) .

- Applications : Intermediate in drug discovery (e.g., kinase inhibitors, antimicrobial agents) .

3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl Chloride

- Reactivity : The chlorophenyl group stabilizes the intermediate via resonance, enabling regioselective reactions.

- Applications : Precursor to anti-inflammatory and antiviral agents .

5-Chloromethylisoxazole-4-carbonyl Chloride

Research Findings and Data

Spectral Data

Preparation Methods

Synthesis of 4-Methylisoxazole-5-carboxylic Acid

Step 1: Formation of Ethyl-5-methylisoxazole-4-carboxylate

React ethylacetoacetate with triethyl orthoformate and acetic anhydride at 75–150 °C to form ethyl ethoxymethyleneacetoacetic ester.

This intermediate is then treated with sodium acetate or trifluoroacetic acid salts in the presence of hydroxylamine sulfate at low temperatures (−20 °C to 10 °C) to cyclize and form ethyl-5-methylisoxazole-4-carboxylate.

The use of hydroxylamine sulfate instead of hydrochloride reduces isomeric impurities and improves reaction clarity.

Step 2: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid

The ester is hydrolyzed by refluxing with a strong acid such as 60% sulfuric acid at about 85 °C, with continuous removal of ethanol by distillation.

The acid product is then crystallized from solvents like a toluene and acetic acid mixture to obtain high purity 5-methylisoxazole-4-carboxylic acid.

Conversion to 4-Methylisoxazole-5-carbonyl Chloride

The purified 5-methylisoxazole-4-carboxylic acid is reacted with thionyl chloride (SOCl2), preferably anhydrous, to form the acid chloride.

This reaction can be performed neat or in solvents such as toluene, ethyl acetate, acetonitrile, or chlorinated solvents (chloroform, methylene chloride, etc.).

Excess thionyl chloride may be used, serving both as reagent and solvent.

The reaction is typically conducted under reflux or controlled temperature conditions to ensure complete conversion.

| Step | Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|

| Formation of ethyl ester | Ethylacetoacetate, triethyl orthoformate, acetic anhydride | 75–150 °C | Forms ethyl ethoxymethyleneacetoacetic ester |

| Cyclization to isoxazole ester | Sodium acetate or trifluoroacetic acid salt, hydroxylamine sulfate | −20 °C to 10 °C | Hydroxylamine sulfate preferred to reduce impurities; slow addition with stirring |

| Hydrolysis to acid | 60% sulfuric acid | ~85 °C | Continuous ethanol removal by distillation; crystallization from toluene/acetic acid |

| Conversion to acid chloride | Thionyl chloride (anhydrous), optional solvent (toluene preferred) | Reflux or controlled temp | Excess SOCl2 may be used; solvent choice affects reaction rate and purity |

The use of hydroxylamine sulfate instead of hydrochloride in the cyclization step significantly reduces isomeric impurities and improves the clarity of the reaction mixture, leading to higher purity products.

Crystallization of the carboxylic acid intermediate using a toluene and acetic acid solvent mixture enhances purity and facilitates isolation.

Employing a reverse addition technique and vigorous stirring during amide formation (in related processes) minimizes by-product formation such as CATA (a known impurity).

The acid chloride formation step benefits from the use of anhydrous thionyl chloride and appropriate solvents to avoid hydrolysis and side reactions.

| Preparation Stage | Key Reagents/Conditions | Outcome/Product | Yield/Purity Notes |

|---|---|---|---|

| Ethyl ethoxymethyleneacetoacetic ester formation | Ethylacetoacetate, triethyl orthoformate, acetic anhydride, 75–150 °C | Intermediate ester | High conversion, mixture separation required |

| Cyclization to ethyl-5-methylisoxazole-4-carboxylate | Sodium acetate, hydroxylamine sulfate, ethanol, −5 to 10 °C | Isoxazole ester | ~85% crude yield, reduced impurities |

| Hydrolysis to 5-methylisoxazole-4-carboxylic acid | 60% sulfuric acid, 85 °C, distillation of ethanol | Carboxylic acid | High purity after crystallization |

| Conversion to this compound | Thionyl chloride (anhydrous), toluene or chlorinated solvents, reflux | Acid chloride | High purity, ready for further synthetic use |

The preparation of this compound is a well-established multi-step process involving the synthesis of the corresponding carboxylic acid followed by chlorination. Key improvements in the process include the use of hydroxylamine sulfate to reduce impurities, careful crystallization techniques, and controlled chlorination conditions. These refinements ensure high purity and yield of the acid chloride, making it suitable for pharmaceutical and synthetic applications.

Q & A

Q. Q1: What are the optimal reaction conditions for synthesizing 4-methylisoxazole-5-carbonyl chloride from its precursors?

Methodological Answer: The synthesis involves a multi-step process starting with the condensation of oxime derivatives (e.g., o-chlorobenzoxime) with ethyl acetoacetate under alkaline conditions to form the isoxazole ring. Subsequent hydrolysis of the ester group and chlorination with phosphorus pentachloride (PCl₅) yields the final product . Key considerations:

- Temperature control : Chlorination with PCl₅ requires anhydrous conditions and temperatures below 50°C to avoid side reactions.

- Catalyst selection : Alkaline conditions (e.g., NaOH) are critical for the cyclization step to ensure high regioselectivity.

- Yield optimization : Purification via fractional distillation or recrystallization improves purity (>95%) .

Q. Q2: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy : Compare H and C NMR spectra with literature data for related isoxazole derivatives (e.g., 5-methylisoxazole-4-carboxylic acid, δH 2.5 ppm for methyl groups; δC 160–170 ppm for carbonyls) .

- X-ray crystallography : For unambiguous confirmation, single-crystal analysis reveals bond lengths (e.g., C=O at ~1.21 Å) and intramolecular interactions (e.g., C–H⋯O) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 159.5 [M+H]⁺) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. Q3: What strategies mitigate instability of this compound during storage and handling?

Methodological Answer: The compound’s sensitivity to moisture and heat necessitates:

- Storage : Under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent photodegradation .

- Handling : Use gloveboxes for air-sensitive reactions. Pre-dry solvents (e.g., DMF, THF) over molecular sieves.

- Stabilization : Add stabilizers like hydroquinone (0.1% w/w) to suppress radical-mediated decomposition .

Q. Q4: How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

- Steric hindrance : The methyl group at position 4 reduces reactivity toward bulky nucleophiles (e.g., tert-butylamine). Use kinetic studies (e.g., UV-Vis monitoring) to quantify rate constants.

- Electronic effects : The electron-withdrawing isoxazole ring activates the carbonyl group, enhancing reactivity with amines or alcohols. Computational modeling (DFT) predicts charge distribution and transition states .

- Case study : Reactivity with aniline derivatives follows pseudo-first-order kinetics (k = 0.15 min⁻¹ at 25°C) under anhydrous THF .

Q. Q5: What are the challenges in crystallizing this compound, and how are they resolved?

Methodological Answer:

- Low melting point : The compound tends to form oils. Use slow evaporation in non-polar solvents (hexane/ethyl acetate, 9:1) at 4°C to induce nucleation .

- Polymorphism : Screen solvents (e.g., acetone, DCM) to isolate stable polymorphs. Synchrotron X-ray diffraction identifies preferred crystal packing (e.g., chains linked via O–H⋯N hydrogen bonds) .

Data Contradictions and Resolution

Q. Q6: Discrepancies in reported melting points for related isoxazole derivatives—how to reconcile?

Methodological Answer: Variations arise from impurities or polymorphic forms. For example:

- 5-Methylisoxazole-4-carboxylic acid : Reported mp 147–151°C vs. 168–170°C for 5-methylisoxazole-3-carboxylic acid .

- Resolution : Validate purity via HPLC (≥97% by area) and differential scanning calorimetry (DSC) to detect phase transitions .

Application in Drug Synthesis

Q. Q7: How is this compound used as an intermediate in antirheumatic drug synthesis?

Methodological Answer: The compound is a precursor to Leflunomide, an antirheumatoid arthritis drug:

- Step 1 : Coupling with 4-aminobenzonitrile via Schotten-Baumann reaction yields the amide intermediate.

- Step 2 : Cyclization under acidic conditions forms the active metabolite, A77 1725.

- Yield optimization : Use DMAP as a catalyst to achieve >80% conversion in DCM .

Safety and Waste Management

Q. Q8: What protocols ensure safe disposal of this compound waste?

Methodological Answer:

- Neutralization : Hydrolyze with 10% aqueous sodium bicarbonate to convert the acyl chloride to a non-hazardous carboxylate.

- Waste segregation : Separate halogenated and non-halogenated waste streams to comply with EPA guidelines .

- Documentation : Maintain SDS records (e.g., CAS 586-75-4 for analogous bromobenzoyl chloride) for regulatory audits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.